molecular formula C20H15ClN4O2 B283546 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide

Cat. No.: B283546
M. Wt: 378.8 g/mol
InChI Key: NPMXDTRMGVLOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide typically involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzotriazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzotriazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C20H15ClN4O2/c1-27-19-10-6-5-9-14(19)20(26)22-16-12-18-17(11-15(16)21)23-25(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,26)

InChI Key

NPMXDTRMGVLOLN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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